

Application Notes and Protocols for 2-Di-1-ASP Cell Loading

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of **2-Di-1-ASP**, a fluorescent dye for staining mitochondria in live cells.

Introduction

2-Di-1-ASP (DASPI) is a mono-styryl dye commonly utilized as a fluorescent probe for staining mitochondria in living cells.[1][2][3] It is also known to be a groove-binding fluorescent probe for double-stranded DNA and shows selectivity for G-quadruplex (G4) DNA structures.[1] Its application extends to identifying glioma cells in living brain tissues.[4] This document outlines the essential protocols for cell loading and imaging using **2-Di-1-ASP**.

Physicochemical and Fluorescent Properties

A summary of the key quantitative data for **2-Di-1-ASP** is presented in the table below for easy reference.



Property	Value	Reference
Molecular Weight	366.24 g/mol	[2][4]
Excitation Wavelength (Ex)	451-495 nm (Blue)[1] / 474 nm (in MeOH)[4]	[1][4]
Emission Wavelength (Em)	591-620 nm (Orange)[1] / 606 nm (in MeOH)[4]	[1][4]
Solubility	Soluble in DMSO (30 mg/mL)	[2]
Storage	Stock solution: -80°C for 6 months; -20°C for 1 month (sealed, away from light and moisture)	[1]

Experimental Protocols Required Materials

- 2-Di-1-ASP dye
- Dimethyl sulfoxide (DMSO), fresh and moisture-free[2]
- Phosphate-buffered saline (PBS) or other suitable buffer
- · Cultured cells on coverslips or in imaging plates
- Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, or TRITC channels depending on the desired color representation)

Stock Solution Preparation

- Prepare a stock solution of 2-Di-1-ASP by dissolving it in high-quality, anhydrous DMSO to a
 concentration of 1-10 mM. For example, to make a 10 mM stock solution, dissolve 3.66 mg
 of 2-Di-1-ASP (MW: 366.24) in 1 mL of DMSO.
- Vortex briefly to ensure the dye is fully dissolved.



• Store the stock solution at -20°C or -80°C, protected from light and moisture.[1]

Cell Loading Protocol

- Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides, or coverslips).
- Prepare a fresh working solution of 2-Di-1-ASP by diluting the stock solution in a serum-free
 medium or an appropriate buffer (e.g., PBS) to a final concentration in the range of 1-20 μM.
 The optimal concentration may vary depending on the cell type and experimental conditions
 and should be determined empirically.
- Remove the cell culture medium and wash the cells once with warm PBS.
- Add the **2-Di-1-ASP** working solution to the cells, ensuring the entire surface is covered.
- Incubate the cells at 37°C for 15-30 minutes, protected from light. Incubation time may need to be optimized.
- After incubation, remove the loading solution and wash the cells two to three times with warm PBS or culture medium to remove excess dye.
- Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
- The cells are now ready for fluorescence imaging.

Fluorescence Microscopy

- Mount the coverslip on a microscope slide or place the imaging dish on the microscope stage.
- Excite the stained cells using a light source with a wavelength between 450 nm and 495 nm.
- Capture the emitted fluorescence signal between 590 nm and 620 nm.
- Acquire images using a fluorescence or confocal microscope equipped with appropriate filters.



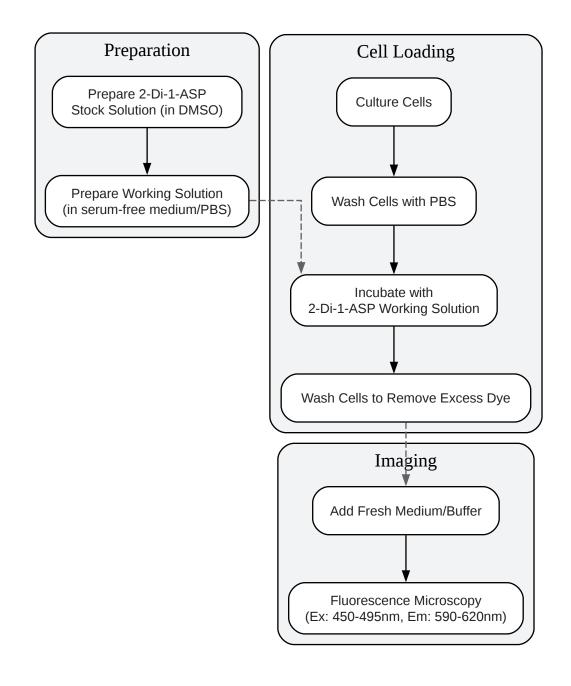
Mechanism of Action and Cellular Localization

2-Di-1-ASP is a membrane-permeant dye that accumulates in mitochondria of live cells.[4] This accumulation is likely driven by the mitochondrial membrane potential. While primarily known as a mitochondrial stain, studies with the similar compound 4-Di-1-ASP have shown that it can also accumulate in the nuclear region, possibly through a nucleoside transporter-mediated mechanism.[5] It is important to note that the uptake of 4-Di-1-ASP in BeWo cells was found to be a low-affinity, carrier-mediated process not involving OCT1 or OCT2 transporters.[5]

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for loading cells with **2-Di-1-ASP**.





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